molecular formula C14H15ClN2O4 B2984580 methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate CAS No. 1984183-51-8

methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate

Cat. No. B2984580
CAS RN: 1984183-51-8
M. Wt: 310.73
InChI Key: SGASWDUEZULPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate” is a chemical compound with the molecular formula C14H15ClN2O4 and a molecular weight of 310.73 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H15ClN2O4. It contains a 1H-imidazole ring, a common structure in many biologically active compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.73 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Luminescence Sensing

Imidazole derivatives have been synthesized and studied for their potential as luminescence sensors. For instance, certain lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit characteristic sharp emission bands, making them sensitive to benzaldehyde-based derivatives. This property suggests potential applications in chemical sensing and detection technologies, indicating how methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate could be explored for similar applications (Shi et al., 2015).

Structural and Spectroscopic Studies

Imidazole derivatives have been subject to structural and spectroscopic studies, highlighting their complex intermolecular interactions and stability. Research on benzimidazole derivatives, for instance, has provided insights into their crystal structures, stabilized by hydrogen bond and π-π interactions. These studies offer a foundation for understanding the structural dynamics of methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate in various conditions, potentially guiding its applications in material science and drug design (Saral et al., 2017).

Host for Anions

Imidazole-based compounds have been investigated for their ability to act as hosts for anions, demonstrating versatility in forming salts with various acids. This property is crucial for applications in ion transport and selective ion recognition, which are vital in environmental science and analytical chemistry. The ability of these compounds to form stable complexes with anions suggests that methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate could be developed as a selective sensor or transporter for specific anions (Nath & Baruah, 2012).

Crystal Structure Analysis

The detailed crystal structure analysis of imidazole derivatives provides valuable insights into their molecular configurations, which is essential for the development of new materials with tailored properties. For example, the study of azilsartan methyl ester ethyl acetate hemisolvate, an imidazole derivative, has contributed to the understanding of molecular conformations and interactions within crystals. This knowledge is instrumental in the rational design of compounds with desired physical and chemical properties, indicating potential areas of application for methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate in material science and pharmaceuticals (Li et al., 2015).

Safety and Hazards

The compound is intended for research use only, and it is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the current resources.

properties

IUPAC Name

methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-21-14(20)13-11(7-18)17(8-16-13)6-12(19)9-2-4-10(15)5-3-9/h2-5,8,12,18-19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGASWDUEZULPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C=N1)CC(C2=CC=C(C=C2)Cl)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate

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